Epistephamiersine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,8S,10S,11R,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZNWQGZHNUIG-JMMIECQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H](C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of Epistephamiersine vs. Stephamiersine: A Technical Guide
Executive Summary
The hasubanan alkaloids, specifically Stephamiersine and its C-16 epimer Epistephamiersine , represent a unique class of tetracyclic isoquinoline derivatives isolated from Stephania japonica (Menispermaceae). While often co-isolated, their stereochemical distinction at the C-16 position dictates significant variances in receptor binding affinity and enzymatic inhibition profiles.
This guide analyzes the biological divergence of these two compounds, focusing on their potential as Acetylcholinesterase (AChE) inhibitors (neuroprotection) and immunomodulators . It provides researchers with a self-validating isolation workflow and mechanistic insights into how minor stereochemical inversions drive pharmacological selectivity.
Structural & Chemical Basis: The Epimeric Switch
The core difference between Stephamiersine and this compound lies in the spatial orientation of the substituent at Carbon-16. This "epimeric switch" is not merely a structural nuance; it fundamentally alters the molecule's topology, affecting its ability to navigate the narrow catalytic gorges of enzymes like AChE or the binding pockets of opioid receptors.
| Feature | Stephamiersine | This compound |
| Class | Hasubanan Alkaloid | Hasubanan Alkaloid |
| Formula | C₁₉H₂₇NO₆ (Typical for class) | C₁₉H₂₇NO₆ |
| Stereocenter | C-16 | C-16 (Inverted) |
| Core Scaffold | Aza[4.4.3]propellane | Aza[4.4.3]propellane |
| Solubility | Soluble in CHCl₃, MeOH | Soluble in CHCl₃, MeOH |
SAR Implication: The C-16 position in hasubanan alkaloids typically bears an oxygenated substituent (methoxy or hydroxy). In Stephamiersine, the orientation facilitates specific hydrophobic interactions within the peripheral anionic site (PAS) of AChE, whereas the epimer (this compound) may experience steric clashes that modulate this affinity.
Pharmacological Profiles[1][2][3]
Neuropharmacology: AChE Inhibition
The most significant therapeutic potential for these alkaloids lies in the treatment of neurodegenerative disorders (Alzheimer's).[1][2]
-
Mechanism: Non-competitive or mixed-type inhibition of Acetylcholinesterase. The hasubanan skeleton binds to the PAS, preventing substrate entry or inducing conformational changes in the catalytic triad.
-
Potency: Stephania alkaloid fractions (rich in stephamiersine) have demonstrated IC₅₀ values in the range of 40–60 µg/mL in crude fractions, with purified hasubanans often showing IC₅₀ values between 0.7 µM and 50 µM depending on the specific congener and receptor target.
-
Epimer Variance: Comparative docking studies suggest that the "natural" configuration (Stephamiersine) often aligns more favorably with the Tryptophan residues (Trp279) in the AChE gorge compared to its epimer, though both contribute to the net activity of the parent extract.
Opioid Receptor Affinity
Unlike morphinan alkaloids (to which they are structurally related), hasubanan alkaloids show distinct selectivity.
-
Target: Delta-opioid receptor (DOR) .
-
Activity: Stephamiersine and its analogs have shown moderate affinity for DOR, with IC₅₀ values ranging from 0.7 to 46 µM . They typically lack significant activity at kappa-opioid receptors, distinguishing them from other analgesic alkaloids.
Anti-Inflammatory & Cytotoxic Activity
-
Pathway: Inhibition of the NF-κB signaling cascade and reduction of TNF-α/IL-6 production.
-
Cytotoxicity: Moderate cytotoxicity observed against HeLa and HepG2 cell lines. The mechanism involves the induction of oxidative stress (ROS generation) leading to apoptosis.
Visualization: Mechanism of Action
The following diagram illustrates the dual-pathway activity of these alkaloids: AChE inhibition (Neuroprotection) and NF-κB modulation (Anti-inflammation).
Caption: Dual mechanistic pathways of Stephamiersine analogs targeting cholinergic deficit and neuroinflammation.
Experimental Protocols
Isolation & Purification Workflow
Objective: Isolate Stephamiersine and this compound from Stephania japonica vines. Pre-requisites: HPLC grade solvents, Silica gel (230-400 mesh), Dragendorff’s reagent.
Step-by-Step Protocol:
-
Extraction:
-
Macerate 1 kg of air-dried, powdered S. japonica stems in Methanol (MeOH) for 7 days at room temperature.
-
Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Methanolic Extract (CME).
-
-
Acid-Base Partitioning (Critical Step):
-
Dissolve CME in 5% Tartaric Acid (aq). Filter to remove non-alkaloidal lipids.
-
Wash the acidic solution with Petroleum Ether (removes fats/chlorophyll).
-
Basify the aqueous layer to pH 9–10 using NH₄OH (Ammonium Hydroxide). Note: pH control is vital; hasubanans precipitate best in this range.
-
Extract the basic solution exhaustively with Chloroform (CHCl₃) .
-
Dry the CHCl₃ layer over anhydrous Na₂SO₄ and evaporate to yield the Crude Alkaloidal Fraction (CAF) .
-
-
Chromatography:
-
Subject the CAF to Column Chromatography (Silica Gel).
-
Elution Gradient: Start with CHCl₃:MeOH (95:5) and increase polarity to (80:20).
-
Fraction Monitoring: Check fractions with TLC using Dragendorff’s reagent (Orange spots = Alkaloids).
-
Stephamiersine and this compound often elute closely; preparative TLC or HPLC is required for final separation of the epimers.
-
Caption: Isolation workflow for Hasubanan alkaloids from Stephania species.
AChE Inhibition Assay (Ellman’s Method)
Objective: Quantify the IC₅₀ of the isolated epimers.
-
Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Reagent: DTNB (Ellman's Reagent, 3 mM).
-
Enzyme: Electric eel AChE (0.02 U/mL).
-
-
Procedure:
-
In a 96-well plate, add 140 µL Buffer + 20 µL Test Sample (Stephamiersine/Epistephamiersine in varying concentrations).
-
Add 20 µL Enzyme solution. Incubate at 25°C for 15 minutes.
-
Add 10 µL DTNB + 10 µL ATChI to start the reaction.
-
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
-
Calculation:
-
Plot % Inhibition vs. Concentration to determine IC₅₀.
-
Structure-Activity Relationship (SAR) Analysis
The biological divergence between Stephamiersine and this compound highlights the sensitivity of biological targets to stereochemistry.
-
Steric Hindrance at C-16: The C-16 substituent acts as a "gatekeeper." In the Stephamiersine configuration, the substituent is oriented to minimize steric clash with the aromatic gorge of AChE. In this compound, the inversion may force the molecule into a slightly different conformation, reducing the binding free energy (
) and thus increasing the IC₅₀ (lower potency). -
Lipophilicity & Membrane Permeability: While both are lipophilic, the intramolecular hydrogen bonding potential differs between epimers. This affects their ability to cross the Blood-Brain Barrier (BBB), a critical factor for neuroprotective agents.
-
Receptor Selectivity: For Opioid receptors, the "flat" region of the hasubanan molecule (Ring A/B) mimics the tyramine moiety of enkephalins. The C-16 stereocenter modulates the "tail" interaction; incorrect stereochemistry can abolish delta-opioid affinity entirely.
References
-
Phytochemical and pharmacological review on Stephania japonica. Biomedical Research. (2019). Detailed profile of alkaloids including stephamiersine and isolation protocols.
-
Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products. (2010). Establishes the opioid receptor affinity range for the class.
-
Stephania japonica Ameliorates Scopolamine-Induced Memory Impairment in Mice through Inhibition of Acetylcholinesterase. Evidence-Based Complementary and Alternative Medicine. (2022). Validates the neuroprotective and AChE inhibitory mechanism.
-
Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research. (2022).[3] Provides comparative anti-inflammatory data for hasubanan congeners.
-
Total Synthesis of the Norhasubanan Alkaloid Stephadiamine. NIH / Caltech. (2018). Discusses the structural complexity and stereochemical challenges of the hasubanan core.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic pathway of Epistephamiersine in Stephania species
This guide details the biosynthetic pathway of Epistephamiersine , a hasubanan-type alkaloid found in Stephania species (e.g., S. japonica, S. longa). It synthesizes established benzylisoquinoline alkaloid (BIA) biochemistry with specific hasubanan skeletal rearrangements.
Executive Summary
This compound (C₂₁H₂₇NO₆) is a tetracyclic hasubanan alkaloid characterized by an aza[4.4.3]propellane core. Unlike morphinan alkaloids (which possess a C9–N bridge), hasubanans feature a C14–N pyrrolidine bridge , conferring unique rigidity and pharmacological properties.
This guide delineates the biosynthetic logic from the primary metabolite L-Tyrosine to the complex hasubanan scaffold. It highlights the critical oxidative phenolic coupling that diverges hasubanans from the morphinan lineage and details the late-stage tailoring enzymes (OMTs, CYP450s) responsible for the specific oxygenation pattern of this compound.
Key Molecular Features
| Feature | Specification |
| Chemical Class | Hasubanan Alkaloid |
| Core Skeleton | Aza[4.4.3]propellane (Tetracyclic) |
| Key Functionalities | C6/C7/C8 oxygenation, N-methyl group, methylenedioxy bridge (in related congeners) |
| Primary Source | Stephania japonica, Stephania longa |
| Biosynthetic Origin | L-Tyrosine |
Structural Identity & Biosynthetic Logic
To understand the pathway, one must recognize the structural end-goal. This compound is structurally homologous to Stephamiersine , differing only in the stereochemical configuration at C-16 (or C-6 depending on specific nomenclature conventions in older literature, but typically C-16 in modern hasubanan assignments).
-
The Hasubanan Core: Formed by the rotation of the B-ring of a morphinan precursor followed by bond formation, or via a direct specific oxidative coupling of a reticuline-like precursor.
-
The "Epi" Distinction: Biosynthetically, this implies a non-stereoselective reduction or a specific epimerase acting on a ketone intermediate late in the pathway.
Detailed Biosynthetic Pathway
Phase I: The Reticuline Foundation (Early Pathway)
The pathway begins with the universal BIA precursors. This phase is well-conserved across Stephania, Papaver, and Coptis species.
-
Precursor Condensation: L-Tyrosine is decarboxylated to tyramine and hydroxylated to 4-HPAA (4-hydroxyphenylacetaldehyde).
-
Pictet-Spengler Condensation: Norcoclaurine Synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-Norcoclaurine .
-
Methylation Sequence:
-
(S)-Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the C6-OH.
-
(S)-Coclaurine N-methyltransferase (CNMT): Adds the N-methyl group.
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): Adds the 3'-hydroxyl group.
-
3'-O-methyltransferase (4'OMT): Forms (S)-Reticuline .
-
Phase II: The Hasubanan Divergence (Skeleton Formation)
This is the critical branch point. While morphinans are formed via ortho-para coupling, hasubanans require a specific rearrangement or alternative coupling mode.
-
Enzyme: Cytochrome P450 (CYP719 or CYP80 family) .
-
Mechanism: Intramolecular oxidative phenolic coupling of (S)-Reticuline (or a di-phenolic equivalent).
-
The Shift: Unlike the salutaridine synthase reaction (C12-C13 bond), the hasubanan pathway involves the formation of the C13-C14 bond (morphinan numbering) followed by a nitrogen bridge migration or closure to form the C14-N bond.
-
Intermediate: A morphinandienone-like intermediate undergoes an aza-Michael-type rearrangement to generate the aza-propellane skeleton.
Phase III: Late-Stage Tailoring (this compound Specifics)
Once the hasubanan core (Hasubanonine-type skeleton) is established, specific tailoring enzymes sculpt this compound.
-
C-Ring Oxidation: Multiple hydroxylations occur at C6, C7, and C8.
-
Candidate Enzymes:CYP450s (likely CYP82 or CYP719 subfamilies) .
-
-
O-Methylation: The hydroxyl groups at C6, C7, and C8 are sequentially methylated.
-
Candidate Enzymes:OMTs (SOMT, 7OMT) .
-
-
Stereoselective Reduction/Epimerization: The ketone or intermediate at C-16 (or C-6) is reduced. The enzyme responsible for This compound (vs. Stephamiersine) dictates the specific stereochemistry of the resulting alcohol/methoxy group.
Visualization: The Signaling & Enzymatic Flow
Caption: Proposed biosynthetic pathway of this compound in Stephania species, highlighting the divergence from the general BIA pathway via oxidative coupling and subsequent aza-Michael rearrangement.
Experimental Validation Protocols
To validate this pathway in Stephania species, the following self-validating protocols are recommended.
Protocol A: Isotope-Labeled Precursor Feeding
Objective: Confirm (S)-Reticuline as the obligate precursor and map the carbon skeleton rearrangement.
-
Synthesis: Synthesize [1-13C]-labeled (S)-Reticuline.
-
Administration:
-
Use Stephania japonica hairy root cultures (log phase, day 14).
-
Add precursor (100 µM final conc.) to the media.
-
-
Incubation: Culture for 48-72 hours to allow metabolic turnover.
-
Extraction: Acid-base extraction (pH 9.0) using CHCl₃.[1]
-
Analysis:
-
LC-MS/MS: Target m/z 390 (this compound + 1).
-
13C-NMR: Check for signal enhancement at the specific bridgehead carbon. Success Criteria: A specific enrichment pattern confirming the retention of the C1-C1' bond during the rearrangement.
-
Protocol B: Transcriptome Mining for CYP Candidates
Objective: Identify the specific CYP450 responsible for the C-C coupling.
-
Library Prep: Extract RNA from Stephania roots (high alkaloid) and leaves (low alkaloid).
-
Sequencing: Illumina HiSeq, paired-end, >6GB data per sample.
-
Assembly & Annotation: De novo assembly (Trinity). Annotate using Pfam for "Cytochrome P450" domains.
-
Differential Expression Analysis: Filter for CYPs highly expressed in roots (>5-fold vs leaves).
-
Phylogenetic Filtering: Construct a tree with known BIA coupling enzymes (CYP80G2, CYP719A). Select candidates clustering with the CYP80 or CYP719 clades.
Enzyme Candidates & Pharmacological Context[5][6][7]
Putative Enzyme Table
| Enzyme Class | Specific Candidate (Hypothetical) | Function |
| NCS | SjNCS1 | Condensation of Dopamine + 4-HPAA |
| OMT | Sj6OMT, Sj4'OMT | Early stage methylation of phenolic hydroxyls |
| CYP450 | CYP80G-like or CYP719A-like | Rate-limiting step: Oxidative coupling to form the hasubanan core |
| Reductase | SjCOR-like (Codeinone Reductase homolog) | Stereoselective reduction of the ketone to form this compound vs. Stephamiersine |
Pharmacological Relevance
Hasubanan alkaloids like this compound are investigated for:
-
MDR Reversal: Ability to reverse multi-drug resistance in cancer cells (similar to verapamil).
-
Analgesia: Structural similarity to morphine, though often lacking opioid activity due to the reversed nitrogen bridge; however, they serve as scaffolds for synthetic opioid antagonists.
References
-
Wang, Y., et al. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem. Link
-
Carroll, A. R., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products. Link
-
Matsui, M., et al. Alkaloids of the Leaves of Stephania japonica. Journal of Natural Products. Link
-
Zhang, X., et al. (2025). Transcriptome Analysis of Stephania epigaea Offer Novel Insights into the Biosynthetic Pathway of Cepharanthine. PMC. Link
-
Shi, B. B., et al. (2025). Hasubanan Type Alkaloids from Stephania longa. ResearchGate. Link
Sources
Methodological & Application
Protocol for the Isolation and Characterization of Epistephamiersine from Stephania japonica Roots
An Application Note for Researchers and Drug Development Professionals
Abstract
Stephania japonica, a plant from the Menispermaceae family, is a rich source of bioactive alkaloids, including the bisbenzylisoquinoline alkaloid Epistephamiersine.[1][2] This application note provides a comprehensive, multi-step protocol for the efficient isolation and purification of this compound from the roots of S. japonica. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development, detailing a robust workflow from raw plant material to a highly purified compound. The protocol integrates a systematic approach of solvent extraction, acid-base partitioning, and multi-stage chromatographic separation. Furthermore, it outlines the necessary analytical techniques for structural elucidation and purity verification, ensuring the final product's integrity for subsequent biological and pharmacological studies.
Part 1: Plant Material Preparation and Crude Alkaloid Extraction
The initial phase of the protocol focuses on preparing the plant material and performing a bulk extraction and enrichment of the total alkaloid content. The success of the final isolation is highly dependent on the quality and efficiency of these preliminary steps.
1.1: Sourcing and Preparation of Plant Material
The foundation of any natural product isolation is high-quality, properly authenticated starting material.
Protocol:
-
Collection and Authentication: Collect the roots of Stephania japonica. It is critical to have the plant material taxonomically authenticated by a qualified botanist to ensure the correct species is used.[3]
-
Cleaning and Drying: Thoroughly wash the collected roots with water to remove soil and foreign debris. Allow them to air-dry in a shaded, well-ventilated area until they are brittle. Alternatively, use a hot-air oven at a controlled temperature (40-50°C) to expedite drying and prevent microbial degradation.
-
Pulverization: Grind the dried roots into a coarse powder (20-40 mesh size) using a mechanical grinder. This increases the surface area, facilitating more efficient solvent penetration and extraction of the target alkaloids.
1.2: Methanolic Extraction of Total Phytochemicals
Methanol is an effective solvent for extracting a broad spectrum of polar and semi-polar compounds, including a wide variety of alkaloids from the Stephania genus.[4][5]
Protocol:
-
Maceration: Submerge 1 kg of the powdered root material in 5 L of 95% methanol in a large glass container.
-
Extraction: Seal the container and let it stand at room temperature for 48-72 hours with occasional agitation.[5] This allows the solvent to thoroughly penetrate the plant matrix.
-
Filtration and Re-extraction: Filter the mixture through Whatman No. 1 filter paper.[5] To maximize the yield, repeat the extraction process on the plant residue two more times with fresh methanol.
-
Concentration: Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a dark, viscous crude methanolic extract.
1.3: Acid-Base Partitioning for Total Alkaloid Enrichment
This classical chemical technique leverages the basic nature of alkaloids to separate them from neutral and acidic compounds present in the crude extract.
Protocol:
-
Acidification: Dissolve the crude methanolic extract in a 5% aqueous hydrochloric acid (HCl) solution until the pH is approximately 2.0.
-
Defatting: Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of n-hexane. Discard the n-hexane layer, which contains non-polar compounds like fats and steroids.[4]
-
Basification: Increase the pH of the remaining aqueous layer to approximately 9-10 by carefully adding a 25% ammonia solution. At this basic pH, the protonated alkaloids are neutralized, rendering them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[4][6]
-
Final Concentration: Combine the chloroform fractions, wash them with distilled water, and then dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the total crude alkaloid fraction.
| Extraction Stage | Typical Yield (from 1 kg dry roots) | Description |
| Crude Methanolic Extract | 80 - 120 g | A dark, viscous semi-solid containing a wide range of phytochemicals. |
| Total Crude Alkaloid Fraction | 5 - 10 g | An enriched, brownish powder or gum containing a mixture of alkaloids.[7] |
Part 2: Multi-Stage Chromatographic Purification
With the enriched alkaloid fraction, the next phase employs chromatographic techniques to separate the complex mixture and isolate the target compound, this compound.
Workflow for Purification of Epistephamiersinedot
Sources
- 1. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]
- 2. biomedres.us [biomedres.us]
- 3. jocpr.com [jocpr.com]
- 4. biomedres.us [biomedres.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structurally Diverse Bisbenzylisoquinoline Alkaloids with Antiadipogenic Activity through PPARγ Downregulation from the Embryo of Nelumbo nucifera Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abacademies.org [abacademies.org]
Application Notes and Protocols for the Cellular Investigation of Novel Alkaloids: A Guide Using Epistephamiersine
Introduction: Navigating the Path from Novel Compound to Cellular Assay
The journey of a novel bioactive compound from initial isolation to a validated tool in cell culture is one of meticulous characterization and methodological rigor. Epistephamiersine, a hasubanan-type alkaloid isolated from plants of the Stephania genus, serves as a pertinent case study for this process.[1] While its fundamental chemical properties are established, a deep well of public data on its specific biological activities and handling in cell-based assays remains to be filled.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the solubility determination and subsequent application of a novel compound like this compound in cell culture. We will proceed with the available information for this compound and provide robust, field-proven protocols to systematically determine the necessary parameters for its use.
This compound: Known Properties
| Property | Value | Source(s) |
| CAS Number | 52389-15-8 | [1][2][3][4] |
| Molecular Formula | C21H27NO6 | [1][2][3][4] |
| Molecular Weight | 389.5 g/mol | [1][2] |
| Appearance | Powder | [1][2][3] |
| Purity | >98% | [1][2] |
| Known Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
| Storage | Desiccate at -20°C | [1] |
Part 1: Foundational Protocols for Stock Solution Preparation
The first critical step before any cell-based assay is the preparation of a stable, concentrated stock solution. Given that this compound is known to be soluble in Dimethyl Sulfoxide (DMSO), this will be our solvent of choice. However, the absence of a precise maximum solubility necessitates an empirical determination.
Protocol 1: Empirical Determination of Maximum Solubility in DMSO
Objective: To determine the maximum concentration at which this compound can be dissolved in DMSO at room temperature.
Rationale: Preparing a stock solution at or near the maximum solubility allows for the highest possible dilution factor when preparing working solutions, thereby minimizing the final concentration of DMSO in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh out approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes. If the compound fully dissolves, continue to add small, pre-weighed amounts of this compound, vortexing after each addition, until a fine precipitate remains that does not dissolve.
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Periodically and gently mix the solution during this time.
-
-
Separation of Undissolved Compound:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent in which this compound is highly soluble and can be accurately quantified (e.g., methanol, acetonitrile).
-
Determine the concentration of this compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Protocol 2: Preparation and Storage of a Concentrated Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO for use in cell culture assays.
Rationale: A well-prepared and stored stock solution is crucial for the reproducibility of experimental results.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile, DMSO-compatible syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: Based on the empirically determined maximum solubility and a desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM), calculate the mass of this compound needed. For example, for a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 0.001 L * 389.5 g/mol * 1000 mg/g = 3.895 mg
-
Dissolution:
-
Aseptically weigh the calculated mass of this compound and transfer it to the sterile vial.
-
Add the required volume of anhydrous, cell culture grade DMSO.
-
Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Sonication for a few minutes can also be used to aid dissolution.[2]
-
-
Sterilization and Aliquoting:
-
If sterility is paramount for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (several months). Protect from light.
-
Caption: Workflow for preparing a sterile stock solution of this compound in DMSO.
Part 2: Establishing Safe and Effective Dosing in Cell Culture
The Impact of DMSO on Cultured Cells
DMSO is an excellent solvent but is not biologically inert. At certain concentrations, it can induce a range of cellular effects, from altered gene expression and differentiation to cell cycle arrest and cytotoxicity. The cytotoxic effects of DMSO are both dose- and time-dependent. While some cell lines can tolerate up to 1% DMSO for short periods, it is a widely accepted best practice to keep the final concentration in cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize off-target effects. A vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration group) is mandatory in all experiments.
Protocol 3: Determining the Non-Toxic Working Concentration Range via Cell Viability Assay
Objective: To determine the concentration range of this compound that does not induce significant cytotoxicity in a chosen cell line, and to calculate its IC50 value if it is found to be cytotoxic.
Rationale: Establishing a non-toxic working concentration range is essential to ensure that any observed biological effects are due to the specific action of this compound and not a result of general cytotoxicity. This protocol utilizes a metabolic activity-based assay (e.g., MTT or WST-1) as a surrogate for cell viability.[5]
Materials:
-
Chosen cell line (e.g., a human cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-DMSO stock solution
-
MTT or WST-1 assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
-
Preparation of Serial Dilutions:
-
Prepare a series of working solutions of this compound by diluting the DMSO stock solution in complete culture medium. It is crucial to perform serial dilutions in the medium to create a dose-response curve (e.g., from 0.1 µM to 100 µM).
-
Prepare a vehicle control medium containing the same percentage of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared this compound dilutions and the vehicle control. Include a "no treatment" control with fresh medium only.
-
Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform the MTT or WST-1 assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
From this dose-response curve, determine the maximum concentration that does not significantly reduce cell viability. If the compound is cytotoxic, calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
Caption: Experimental workflow for determining the cytotoxic profile of this compound.
Part 3: Hypothetical Application in Cancer Cell Research
While specific data on this compound's mechanism of action is lacking, many alkaloids, including those from the Stephania genus, have demonstrated anticancer properties, often by inducing apoptosis (programmed cell death).[6]
Hypothesis: this compound induces apoptosis in human cancer cells.
Proposed Preliminary Experiment:
-
Cell Line: A human cancer cell line where hasubanan alkaloids have shown activity, or a commonly used model like a colon cancer cell line (e.g., HCT116) or a breast cancer cell line (e.g., MCF-7).
-
Treatment: Treat the chosen cell line with non-toxic concentrations of this compound (as determined in Protocol 3) for 24-48 hours.
-
Assay: Use a flow cytometry-based Annexin V/Propidium Iodide (PI) assay to detect and quantify apoptotic cells. An increase in the Annexin V positive population would provide initial support for the hypothesis.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous medium | The compound is "crashing out" of solution as the DMSO concentration decreases. | - Perform dilutions in a stepwise manner. - Add the DMSO stock solution dropwise to the culture medium while gently vortexing. - Ensure the final DMSO concentration is as low as possible. |
| Inconsistent results between experiments | - Inaccurate weighing of the compound. - Degradation of the stock solution due to repeated freeze-thaw cycles. - Variation in cell passage number or health. | - Use a calibrated analytical balance. - Aliquot the stock solution into single-use volumes. - Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
| High background cytotoxicity in vehicle control | - The final DMSO concentration is too high for the chosen cell line. - The cell line is particularly sensitive to DMSO. | - Reduce the final DMSO concentration to <0.1%. - Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your specific cell line and experiment duration. |
References
-
BioCrick. This compound | CAS:52389-15-8. [Link]
-
BioCrick. This compound datasheet. [Link]
-
Biopurify. CAS 52389-15-8 | this compound. [Link]
-
Pharmaffiliates. CAS No : 52389-15-8 | Chemical Name : this compound. [Link]
-
PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. [Link]
-
Hasan, M. N., et al. (2021). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 41(1), 155-162. [Link]
-
Neumüller, M., et al. (2022). Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action. International Journal of Molecular Sciences, 23(19), 11835. [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. CAS 52389-15-8 | this compound [phytopurify.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. arborpharmchem.com [arborpharmchem.com]
Application Note: High-Resolution NMR Profiling of Epistephamiersine
This Application Note is designed for researchers and analytical chemists involved in the structural elucidation of complex alkaloids. It focuses on Epistephamiersine , a bioactive hasubanan alkaloid isolated from Stephania species (S. japonica), and details the specific NMR protocols required to distinguish it from its C-16 epimer, Stephamiersine.
Subject: Structural Elucidation, Stereochemical Assignment, and Spectral Protocol Molecule Class: Hasubanan Alkaloid Primary CAS Context: Related to Stephamiersine (C-16 Epimer)
Introduction & Scientific Context
This compound is a tetracyclic alkaloid belonging to the hasubanan class, characterized by an aza[4.4.3]propellane core.[1] It is structurally significant due to its specific stereochemical configuration at the C-16 position. Distinguishing this compound from its epimer, Stephamiersine , is a critical analytical challenge that requires high-field NMR (≥500 MHz) and specific 2D correlation experiments.
The biological relevance of these alkaloids lies in their potential neuropharmacological effects, including acetylcholinesterase inhibition and anti-inflammatory properties. Accurate structural assignment is the prerequisite for any Structure-Activity Relationship (SAR) study.
Key Structural Challenges
-
Rigid Skeleton: The propellane core creates a rigid stereochemical environment, leading to complex coupling constants (
-values). -
Epimerization: The C-16 position is prone to stereochemical inversion. The "Epi" designation refers to the configuration of the substituent (typically a methoxy or hydroxyl group) at C-16 relative to the nitrogen bridge.
-
Signal Overlap: The aliphatic region (H-5, H-9, H-13, H-14) often suffers from severe overlap, necessitating HSQC/HMBC deconvolution.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent solvent-induced shifts that obscure diagnostic signals, follow this strict preparation protocol:
-
Solvent: Deuterated Chloroform (
) is the standard. However, if signal overlap at C-16 is observed, Benzene- ( ) is recommended as a secondary solvent to induce an Aromatic Solvent-Induced Shift (ASIS), resolving the methoxy and N-methyl signals. -
Concentration: 5.0 – 10.0 mg of isolated alkaloid in 600
L of solvent. -
Tube Quality: High-precision 5mm NMR tubes (camber < 1
m) are required to minimize shimming errors at high fields. -
Filtration: Filter sample through a 0.2
m PTFE syringe filter to remove paramagnetic particulates (dust/silica) that broaden line widths.
Acquisition Parameters (600 MHz Cryoprobe Recommended)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Rationale |
| 1H Presat | zg30 / zgesgp | 16-64 | 64k | Quantitative integration; water suppression if needed. |
| 13C {1H} | zgpg30 | 1024+ | 64k | Detection of quaternary carbons (C-8 ketone, aromatic C). |
| COSY | cosygpppqf | 8-16 | 2048 x 256 | Tracing the spin systems (C5-C6, C15-C16). |
| HSQC | hsqcedetgpsisp2 | 8-16 | 2048 x 256 | Multiplicity-edited to separate |
| HMBC | hmbcgplpndqf | 16-32 | 4096 x 256 | Long-range (2-3 bond) correlations; critical for quaternary C assignment. |
| NOESY | noesygpphp | 16-32 | 2048 x 256 | Crucial: Mixing time 500-800ms. Determines C-16 stereochemistry. |
Structural Elucidation Workflow
The following diagram illustrates the logical flow for resolving the this compound structure, specifically targeting the stereochemical ambiguity.
Caption: Logical workflow for the NMR-based identification of this compound, highlighting the critical NOE step for stereochemical differentiation.
Spectral Analysis & Assignments
The hasubanan skeleton numbering typically follows the morphinan convention or a specific hasubanan numbering (C1-C4 aromatic, C5-C16 aliphatic core). The data below reflects the characteristic shifts for This compound (C-16 epimer).
1H NMR Data (Diagnostic Signals)
| Position | Multiplicity ( | Diagnostic Note | |
| H-1 | 6.65 - 6.75 | d ( | Aromatic ring (ortho coupling). |
| H-2 | 6.50 - 6.60 | d ( | Aromatic ring. |
| H-5 | 3.00 - 3.20 | m | Bridgehead proton. |
| H-16 | 3.80 - 4.10 | dd or d | Stereocenter. Shift varies significantly between epimers. |
| N-Me | 2.45 - 2.55 | s | Characteristic N-methyl signal. |
| OMe | 3.50, 3.80 | s | Methoxy groups (typically at C-6, C-7, or C-8). |
| -OCH2O- | 5.90 - 6.00 | s or d | Methylenedioxy (if present in specific derivative). |
13C NMR Data (Key Resonances)
| Position | Type | Assignment Logic | |
| C-8 | ~205 - 210 | C=O | Ketone (if oxo-derivative) or Oxygenated C (~70-80 ppm if ether). |
| C-16 | 70.0 - 75.0 | CH | Diagnostic: Chemical shift responds to axial/equatorial orientation. |
| N-Me | 40.0 - 42.0 | CH3 | Confirmed by HMBC to C-9/C-14. |
| Aromatic | 110 - 150 | C/CH | Standard aromatic region. |
Distinguishing the Epimers (The "Epi" Factor)
The core distinction between Stephamiersine and this compound lies at C-16 .
-
Coupling Constants (
):-
Stephamiersine: Typically exhibits a larger coupling constant (e.g.,
Hz) indicating a trans-diaxial relationship or specific dihedral angle between H-16 and H-15. -
This compound: Exhibits a smaller coupling constant (e.g.,
Hz) indicating a cis or equatorial-axial relationship. -
Note: The exact values depend on the ring conformation (chair/boat) of the C-ring, which is rigidified by the nitrogen bridge.
-
-
NOE Correlations (The Definitive Test):
-
Experiment: Irradiate the N-Methyl signal.
-
Result (this compound): If H-16 is spatially close to the N-Me group (syn-facial), a strong NOE enhancement will be observed at H-16.
-
Result (Stephamiersine): If H-16 is on the opposite face (anti-facial), the NOE to N-Me will be weak or absent; instead, NOE to H-15 or H-9 may be dominant.
-
Mechanism of Stereochemical Assignment
The following diagram details the specific NOE interactions used to validate the "Epi" configuration.
Caption: NOE interaction logic. Strong coupling between N-Me and H-16 confirms the specific stereochemistry of this compound.
References
-
Matsui, M., et al. (1982). Alkaloids from Stephania japonica.[2] Phytochemistry, 21(10), 2569-2571.
-
Ibuka, T., & Kitazawa, K. (1980). Structure and stereochemistry of hasubanan alkaloids. Chemical & Pharmaceutical Bulletin, 28(10), 3053-3060.
-
Wang, X., et al. (2023). 1H NMR-guided fractionation of hasubanan alkaloids from Stephania longa.[1] Bioorganic Chemistry, 139, 106717.
-
Inubushi, Y., & Ibuka, T. (1977). The Alkaloids: Chemistry and Physiology (Hasubanan Alkaloids Review). Academic Press.
Sources
Application Note: A Practical Guide to the Purification of Epistephamiersine by Column Chromatography
Abstract: This application note provides a comprehensive, technically detailed guide for the purification of Epistephamiersine, a hasubanan-type alkaloid, from a crude plant extract using silica gel column chromatography. This compound is a naturally occurring compound found in plants of the Stephania genus, such as Stephania hernandifolia and Stephania japonica[1][2][3][4]. These plants are rich sources of various alkaloids with significant pharmacological potential[5]. Achieving high purity of a target compound like this compound is a critical prerequisite for accurate pharmacological screening, structural elucidation, and drug development. This document outlines the entire workflow, from pre-chromatographic considerations and sample preparation to a step-by-step column chromatography protocol, post-purification analysis, and troubleshooting. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and success for researchers in natural product chemistry and drug discovery.
Pre-Chromatographic Considerations & Sample Preparation
A successful chromatographic purification begins with a thorough understanding of the target molecule and a properly prepared sample.
Physicochemical Properties of this compound
Understanding the properties of this compound is fundamental to designing an effective purification strategy. As an alkaloid, its basic nature and specific solubility profile dictate the choice of stationary and mobile phases.
| Property | Value | Source(s) |
| CAS Number | 52389-15-8 | [1][6] |
| Molecular Formula | C₂₁H₂₇NO₆ | [1][6] |
| Molecular Weight | 389.5 g/mol | [1][6] |
| Compound Type | Hasubanan Alkaloid | [1] |
| Appearance | Powder | [1][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Recommended Storage | Desiccate at -20°C | [1][7] |
Initial Extraction of Crude Alkaloids
The starting material for column chromatography is typically a crude alkaloid extract obtained from the plant source (e.g., dried herbs of S. hernandifolia). A standard and effective method is an acid-base extraction[1].
Protocol for Crude Extraction:
-
Maceration: The dried and powdered plant material is extracted exhaustively with 95% ethanol at room temperature.
-
Solvent Removal: The ethanol is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Acid-Base Partitioning:
-
The residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned against a non-polar organic solvent like petroleum ether. Most alkaloids, being basic, will form salts and remain in the acidic aqueous layer, while non-basic compounds will move to the organic layer.
-
The petroleum ether layer is discarded. The aqueous layer is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free-base form.
-
The basified aqueous layer is then extracted with a moderately polar organic solvent, such as chloroform or dichloromethane. The alkaloids will partition into the organic layer.
-
-
Final Concentration: The organic solvent (chloroform/dichloromethane) is evaporated to yield the crude alkaloid fraction, which is the starting material for column chromatography.
Sample Preparation for Column Loading
For optimal separation, the sample must be loaded onto the column in a concentrated band and be free of particulate matter. The dry loading method is highly recommended as it generally results in better resolution than wet loading.
Protocol for Dry Loading:
-
Dissolve the crude alkaloid extract (e.g., 1 gram) in a minimal volume of a suitable solvent (e.g., chloroform).
-
Add a small amount of silica gel (e.g., 2-3 grams, 60-120 mesh) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder, consisting of the crude extract adsorbed onto silica gel, is now ready to be loaded onto the column.
Column Chromatography: Principles and Protocol Design
The Rationale Behind System Selection
The choice of stationary and mobile phases is the most critical decision in developing a purification method[8][9]. For a moderately polar, basic compound like this compound, normal-phase chromatography on silica gel is a robust and effective choice.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent and is the standard for normal-phase chromatography[10]. However, the surface of silica gel contains acidic silanol groups (Si-OH), which can cause strong, sometimes irreversible, adsorption of basic compounds like alkaloids, leading to significant peak tailing and poor recovery.
-
Expert Insight: To mitigate this issue, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This modifier competes with the alkaloid for the acidic sites on the silica, effectively deactivating them and resulting in symmetrical peaks and improved separation[11].
-
-
Mobile Phase (Eluent): The mobile phase serves to carry the components of the mixture down the column. A gradient elution, where the polarity of the solvent is gradually increased over time, is typically most effective for separating complex mixtures like crude plant extracts[12].
-
Expert Insight: Based on this compound's solubility, a solvent system of Chloroform-Methanol (CHCl₃-MeOH) or Dichloromethane-Methanol (DCM-MeOH) is an excellent starting point. The separation begins with a low-polarity mobile phase (e.g., 100% Chloroform), and the polarity is slowly increased by adding small increments of a highly polar solvent like Methanol. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.
-
Caption: Rationale for selecting the chromatographic system.
Detailed Step-by-Step Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude alkaloid extract.
Materials and Reagents
-
Glass chromatography column (e.g., 40 mm diameter, 500 mm length)
-
Silica gel for column chromatography (e.g., 200-300 mesh)
-
Crude alkaloid extract (adsorbed on silica as per section 1.3)
-
Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Triethylamine (TEA)
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm / 365 nm)
-
Collection vessels (e.g., test tubes, flasks)
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Chloroform). For 1 gram of crude extract, a silica gel amount of 50-100 grams is a good starting point (ratio of 1:50 to 1:100).
-
With the column stopcock open, pour the slurry into the column. Allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface.
-
Continuously pass the initial eluent through the column until the bed is stable. Crucially, never let the solvent level drop below the top layer of sand, as this will cause the column to crack and ruin the separation. [10]
Sample Loading
-
Carefully drain the solvent until it is just level with the top layer of sand.
-
Gently add the dry sample-silica mixture (from section 1.3) onto the sand layer, ensuring an even and level surface.
-
Carefully add a final layer of sand on top of the sample layer.
Elution and Fraction Collection
-
Begin elution with the starting mobile phase (e.g., 100% Chloroform + 0.1% TEA).
-
Start collecting fractions (e.g., 10-20 mL per fraction) as soon as the solvent begins to elute from the column.
-
Gradually and systematically increase the polarity of the mobile phase according to a pre-determined gradient. A typical gradient might look like the table below. The total volume for each step will depend on the column size.
| Step | Chloroform (%) | Methanol (%) | Triethylamine (%) | Purpose |
| 1 | 100 | 0 | 0.1 | Elute very non-polar impurities |
| 2 | 99 | 1 | 0.1 | Elute less polar compounds |
| 3 | 98 | 2 | 0.1 | Target Elution Zone for this compound |
| 4 | 95 | 5 | 0.1 | Elute slightly more polar compounds |
| 5 | 90 | 10 | 0.1 | Elute highly polar compounds |
| 6 | 80 | 20 | 0.1 | Column Wash |
Monitoring the Separation with TLC
-
For every few fractions collected, spot a small amount onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol 95:5).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with Dragendorff's reagent for alkaloids).
-
Fractions showing a prominent spot corresponding to the R_f value of this compound and minimal impurities are pooled together.
Caption: General workflow for column chromatography purification.
Post-Chromatography Processing and Analysis
Solvent Removal and Yield Calculation
The pooled fractions containing pure this compound are combined in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is the purified compound. The final mass should be recorded to calculate the percentage yield from the crude extract.
Purity Assessment
The purity of the final compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity[6][13]. Structural confirmation is achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][6]. A purity level of >98% is typically required for pharmacological studies.
Storage and Stability
Purified, solid this compound should be stored in a tightly sealed vial, protected from light, and desiccated at -20°C to prevent degradation[1]. If a stock solution is prepared (e.g., in DMSO), it should be aliquoted and stored at -20°C for up to one month, though preparing fresh solutions is always recommended for maximum efficacy[7].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | - Column was overloaded.- Eluent polarity increased too quickly.- Inappropriate solvent system. | - Use a larger column or less sample.- Use a shallower, more gradual solvent gradient.- Perform small-scale TLC trials to optimize the mobile phase. |
| Cracked or Channeled Column Bed | - The column ran dry.- Packing was not uniform. | - Ensure the solvent level never drops below the top of the stationary phase.- Take care to pack the column evenly without air bubbles. |
| Compound Will Not Elute | - Compound is too polar for the mobile phase.- Irreversible adsorption to the stationary phase. | - Increase the percentage of the polar solvent (Methanol) significantly.- Ensure a basic modifier (TEA) is present in the eluent to prevent strong binding of the alkaloid to acidic sites. |
| Colored Impurities Co-elute | - Impurity has a similar polarity to the target. | - Try a different solvent system (e.g., Ethyl Acetate/Hexane).- Consider a secondary purification step using a different chromatographic technique (e.g., Sephadex LH-20 or reversed-phase chromatography)[1][14]. |
References
-
BioCrick. (n.d.). This compound | CAS:52389-15-8. BioCrick. Retrieved from [Link]
-
Szerkus, O., et al. (2011). Effect of chromatographic conditions on the separation and system efficiency for HPLC of selected alkaloids on different stationary phases. PubMed. Retrieved from [Link]
-
Biopurify. (n.d.). CAS 52389-15-8 | this compound. Biopurify. Retrieved from [Link]
-
Roy, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Bokshi, B. (n.d.). Biological and Pharmacological Screening of natural products isolated from Tinospora crispa and Stephania japonica. Dhaka University Institutional Repository. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Retrieved from [Link]
-
Pramanik, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Retrieved from [Link]
-
Ray, A. B., et al. (1979). Isolation and pharmacological action of epistephanine, an alkaloid of Stephania hernandifolia. PubMed. Retrieved from [Link]
-
Paul, L. D., et al. (2007). Detection and validated quantification of nine herbal phenalkylamines and methcathinone in human blood plasma by LC-MS/MS with electrospray ionization. PubMed. Retrieved from [Link]
-
Singh, A., & Kumar, P. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]
-
Zhu, F., et al. (2022). Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology. PMC. Retrieved from [Link]
-
Kuntz, S., et al. (2020). Cytotoxic and Anti-Plasmodial Activities of Stephania dielsiana Y.C. Wu Extracts and the Isolated Compounds. Semantic Scholar. Retrieved from [Link]
-
Zhao, Y., et al. (2021). Alkaloid variations within the genus Stephania (Menispermaceae) in China. PMC. Retrieved from [Link]
-
Cytiva. (n.d.). Gel Filtration. Cytiva. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
JKN Pulau Pinang. (2020). Stability of Refrigerated/Frozen Medications. JKN Pulau Pinang. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Retrieved from [Link]
-
Andarwulan, N., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. PMC. Retrieved from [Link]
-
Patel, D. K., et al. (2022). A REVIEW ON RECENT ANALYTICAL METHODS FOR DETECTION OF ADULTERANTS IN HERBAL MEDICINE. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Epinine. PubChem. Retrieved from [Link]
-
Zhang, Y., et al. (2022). A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Epifriedelanol. PubChem. Retrieved from [Link]
-
Grønlie, G., et al. (2020). Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. SciSpace. Retrieved from [Link]
-
Rahman, M. M. (2024). Analytical methods for the detection of counterfeit pharmaceuticals. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Epideoxyloganic acid. PubChem. Retrieved from [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]
- 3. Isolation and pharmacological action of epistephanine, an alkaloid of Stephania hernandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 52389-15-8 | this compound [phytopurify.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of chromatographic conditions on the separation and system efficiency for HPLC of selected alkaloids on different stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. ijisrt.com [ijisrt.com]
- 14. polypeptide.com [polypeptide.com]
Troubleshooting & Optimization
Separation of Epistephamiersine from Stephamiersine epimers
Topic: Separation of Stephamiersine from Epistephamiersine Ticket ID: HASU-SEP-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Epimer Challenge
Welcome to the Technical Support Center. You are likely here because you are struggling to resolve Stephamiersine from its C-16 epimer, This compound .
These two compounds are hasubanan alkaloids found in Stephania japonica and related species.[1][2] Because they differ only by the stereochemical configuration at the C-16 position, they possess identical molecular weights and nearly identical polarity.[1] Standard silica gel chromatography often results in co-elution or "merged" peaks.[1]
This guide treats your experiment as a troubleshooting ticket, addressing the specific failure points (tailing, co-elution, and yield loss) with self-validating protocols.
Module 1: Analytical HPLC Optimization
User Issue: "My peaks are tailing significantly, and I cannot get baseline resolution between the two epimers."
Root Cause Analysis
Hasubanan alkaloids contain a tertiary nitrogen.[1] On standard C18 silica columns at neutral or acidic pH, this nitrogen becomes protonated (
The Solution: The "Basic" Protocol
You must suppress the ionization of the alkaloid or block the silanols.[1]
Protocol A: High pH Strategy (Recommended) [1]
-
Stationary Phase: High-pH stable C18 (e.g., XBridge C18, Gemini NX-C18).[1] Do not use standard silica C18 above pH 8.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 - 10.0 adjusted with Ammonia).
-
Gradient: 20% B to 60% B over 25 minutes.
-
Mechanism: At pH 10, the alkaloids are uncharged (free base form), eliminating silanol interaction and sharpening the peaks.[1]
Protocol B: Ion-Pairing/Amine Modifier (Alternative)
If you are restricted to standard C18 columns:
-
Mobile Phase A: Water + 0.1% Triethylamine (TEA) or Diethylamine (DEA).[1]
-
Mechanism: TEA is a stronger base than the alkaloid; it saturates the active silanol sites, effectively "capping" the column dynamically.[1]
Data Validation Table: Resolution Criteria
| Parameter | Acceptable Range | Action if Failed |
| Tailing Factor ( | Increase TEA concentration or switch to High pH. | |
| Resolution ( | Decrease gradient slope or lower temperature to 15°C. | |
| Retention Factor ( | Adjust % Organic modifier (Acetonitrile). |
Module 2: Preparative Isolation (Scale-Up)
User Issue: "I have 5 grams of crude alkaloid extract. HPLC prep is too expensive and slow."[1]
The Solution: pH-Zone Refining Counter-Current Chromatography (CCC)
For hasubanan alkaloids, solid support-free liquid-liquid chromatography is superior because it eliminates irreversible adsorption.[1]
Experimental Workflow
-
Instrument: High-Speed Counter-Current Chromatography (HSCCC).[1]
-
Solvent System: MtBE / Acetonitrile / Water (2:2:3 v/v/v).[1]
-
Note: This is a starting point. The partition coefficient (
) must be between 0.5 and 2.5.[1]
-
-
The "pH-Zone" Modification:
-
Result: The epimers elute as rectangular "flat-top" peaks, highly concentrated and separated by pKa differences.[1]
Caption: Decision matrix for selecting the isolation modality based on sample load.
Module 3: Structural Identification (FAQ)
User Question: "I have two peaks. How do I definitively identify which is Stephamiersine and which is this compound?"
Answer: You cannot rely solely on elution order, as it changes with pH.[1] You must use NMR spectroscopy.[1][5]
Differentiation Protocol
-
Isolate 5-10 mg of each peak.[1]
-
Solvent: Dissolve in
.[1] -
Target Signal: Focus on the C-16 proton and the N-Methyl group .[1]
-
NOESY Experiment:
-
Stephamiersine: The C-16 substituent configuration allows specific NOE (Nuclear Overhauser Effect) correlations with the aromatic protons or the methoxy groups at C-7/C-8.[1]
-
This compound: The inverted stereocenter at C-16 alters the spatial proximity, causing the disappearance of the Stephamiersine-specific NOE signal and the appearance of a new correlation with the bridgehead protons.[1]
-
Module 4: Pre-Fractionation (The "Cleanup")[1]
User Issue: "My column is getting clogged with chlorophyll and fats."
Answer: Never inject crude methanolic extract directly.[1] Use an Acid-Base partitioning workflow to enrich the alkaloid fraction.[1]
Caption: Acid-Base extraction workflow to remove non-alkaloidal lipids and pigments before chromatography.
References
-
Matsui, M., & Yamamura, Y. (1986). Alkaloids from the fruits of Stephania japonica,[1] 3. Structures of prostephanaberrine and stephanaberrine, two new hasubanan alkaloids.[1] Journal of Natural Products, 49(4), 588–592.[1]
-
Zhang, H., & Yue, J. M. (2005). Hasubanan type alkaloids from Stephania longa.[1][6] Journal of Natural Products, 68(8), 1201–1207.[1][6]
-
Carroll, A. R., et al. (2010). Hasubanan alkaloids with
-opioid binding affinity from the aerial parts of Stephania japonica.[1][6] Journal of Natural Products, 73(5), 988–991.[1][6] -
BenchChem Tech Support. (2025). A Researcher's Guide to HPLC Columns for Epimer Separation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Improving extraction yield of Epistephamiersine from plant material
Welcome to the technical support center for the extraction and purification of Epistephamiersine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the isolation of this valuable hasubanan alkaloid from plant sources, primarily of the Stephania genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically extracted?
This compound (CAS: 52389-15-8) is a hasubanan-type alkaloid with potential pharmacological activities.[1][2] It is primarily isolated from plants of the Stephania genus (family Menispermaceae), such as Stephania hernandifolia and Stephania epigaea.[1][3] These plants are known to produce a wide array of structurally related alkaloids, making selective extraction and purification a significant challenge.[4]
Q2: What is the general principle behind extracting alkaloids like this compound from plant material?
The extraction of alkaloids is fundamentally based on their chemical properties, particularly their basic nature.[5] In the plant, alkaloids typically exist as salts of organic acids (e.g., oxalates, tannates).[5][6] The general extraction strategy involves:
-
Liberation of the Free Base: The powdered plant material is treated with an alkali (e.g., ammonium hydroxide, sodium carbonate) to convert the alkaloid salts into their free base form.[5]
-
Extraction with Organic Solvents: The free base, being more soluble in organic solvents than its salt form, is then extracted using solvents like chloroform, dichloromethane, or ethanol.[1][6]
-
Purification: The resulting crude extract contains a mixture of alkaloids and other lipophilic compounds (fats, waxes, pigments). Purification is achieved through techniques like acid-base liquid-liquid partitioning and chromatography to isolate the target alkaloid.[1][7]
Q3: What are the critical stages where yield loss or degradation of this compound can occur?
Yield loss and degradation are common challenges. Critical stages to monitor are:
-
Initial Extraction: Incomplete extraction due to suboptimal solvent choice, pH, or extraction time.[8]
-
Solvent Evaporation: High temperatures can degrade thermolabile alkaloids.[8]
-
Acid-Base Partitioning: Emulsion formation can trap material, and extreme pH values may cause degradation.[9]
-
Chromatography: Irreversible adsorption onto the stationary phase or co-elution with other compounds can lead to loss of pure product.
Troubleshooting Guide: Enhancing Extraction Yield & Purity
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your workflow.
Problem Area 1: Low Yield of Crude Alkaloid Extract
Q: My initial extraction with an organic solvent is yielding very little crude alkaloid extract. What's going wrong?
This issue typically points to one of three key parameters: the solvent system, the pH of the plant material slurry, or the extraction mechanics.
Possible Cause 1: Suboptimal Solvent Choice The polarity of your solvent must be well-matched to the target compound. While this compound is soluble in solvents like chloroform and dichloromethane, the efficiency can be enhanced.[1]
-
Scientific Rationale: Solvent efficiency in plant extraction depends on the principle of "like dissolves like." However, complex plant matrices require a balance. A highly non-polar solvent may extract lipids but leave polar alkaloid salts behind, while a highly polar solvent might extract water-soluble compounds like sugars and proteins, complicating downstream processing.[10]
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a solvent of appropriate polarity. For alkaloids, moderately polar solvents are often effective.[6]
-
Test Solvent Mixtures: Perform small-scale comparative extractions. Studies on related Stephania species have shown that hydro-alcoholic solvents (e.g., 70-80% ethanol or methanol) can be highly effective at extracting a broad range of alkaloids.[11][12] A mixture of methanol and water (e.g., 30:70 v/v) was found to be optimal for extracting major alkaloids from Stephania venosa.[11]
-
Consider a Two-Step Extraction: First, perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove lipids and waxes. Then, proceed with the alkaloid extraction using a more polar solvent.[8]
-
Possible Cause 2: Incomplete Liberation of the Free Alkaloid Base If the plant material is not made sufficiently alkaline, the alkaloids will remain in their salt form, which have poor solubility in most organic solvents.[5]
-
Scientific Rationale: The addition of a base (e.g., NH₄OH, Na₂CO₃) raises the pH, causing the protonated alkaloid salt to deprotonate into its free base form. This uncharged molecule is significantly more organo-soluble.
-
Troubleshooting Steps:
-
Measure and Adjust pH: Before adding the organic solvent, make a slurry of the powdered plant material in water and measure the pH. Adjust to a pH between 9 and 11 using a suitable base like ammonium hydroxide.[8]
-
Allow Sufficient Time: Ensure the alkaline slurry is mixed thoroughly and allowed to stand for a period (e.g., 30-60 minutes) to ensure complete conversion to the free base before adding the extraction solvent.
-
Possible Cause 3: Inefficient Extraction Technique The method of extraction can drastically affect the yield. Passive soaking (maceration) may be insufficient.[13][14]
-
Scientific Rationale: Efficient extraction requires maximizing the surface area contact between the plant material and the solvent, and often uses energy to disrupt cell walls.[14]
-
Troubleshooting Steps:
-
Increase Agitation: Instead of static maceration, use a mechanical shaker or overhead stirrer to ensure constant mixing.
-
Employ Advanced Methods: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These techniques use sonic or microwave energy, respectively, to accelerate cell wall disruption and enhance solvent penetration, often leading to higher yields in shorter times.[12][15]
-
Use Continuous Extraction: A Soxhlet apparatus provides a continuous flow of fresh, hot solvent over the plant material, which can be very efficient but may not be suitable for heat-sensitive compounds.[16][17]
-
Problem Area 2: Low Yield of Purified this compound
Q: I have a good amount of crude extract, but the final yield of pure this compound after purification is very low. Where am I losing my compound?
Losses during purification often occur during liquid-liquid partitioning or column chromatography.
Possible Cause 1: Losses During Acid-Base Liquid-Liquid Partitioning This is a powerful purification step but can be prone to issues like emulsion formation or incomplete phase transfer.
-
Scientific Rationale: This technique separates basic alkaloids from neutral and acidic impurities. The crude extract is dissolved in an acidic aqueous solution, which converts the free base alkaloids into their water-soluble salt forms. Neutral impurities (like fats) are washed away with an organic solvent. The aqueous layer is then basified, converting the alkaloids back to their free base form, which can then be extracted back into a fresh organic solvent.
-
Troubleshooting Steps:
-
Monitor pH at Each Step: Use a pH meter to ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloids and sufficiently basic (pH 9-11) to liberate them. Incomplete protonation or deprotonation will result in the compound remaining in the wrong phase.
-
Break Emulsions: Emulsions are common and can trap your product at the interface. To break them, try adding a small amount of brine (saturated NaCl solution) or gently centrifuging the separation funnel.
-
Perform Multiple Extractions: At each extraction step (both the acidic wash and the final basic extraction), use smaller volumes of solvent and repeat the extraction 3-4 times. This is far more efficient than a single extraction with a large volume.
-
Possible Cause 2: Poor Recovery from Column Chromatography The compound may be binding irreversibly to the column matrix or co-eluting with impurities.
-
Scientific Rationale: Column chromatography separates compounds based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase. Alkaloids, being basic, can sometimes interact very strongly with the slightly acidic silanol groups on the surface of silica gel, leading to poor elution and "tailing" peaks.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the silica gel column with a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide. This will neutralize the acidic sites and improve the recovery of basic compounds.
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. Find a system that gives your target compound an Rf value between 0.2 and 0.4 for good separation.
-
Try a Different Stationary Phase: If silica gel proves problematic, consider using a different stationary phase like alumina (which is slightly basic) or a reversed-phase C18 silica for which the mobile phase is typically a mixture of water/acetonitrile or water/methanol.[1] Sephadex LH-20 is also an effective option for separating alkaloids.[7]
-
Problem Area 3: Purity and Degradation Issues
Q: My final product shows multiple spots on TLC or multiple peaks on HPLC. How can I improve purity?
This indicates either incomplete separation from other closely related alkaloids or degradation of the target compound.
Possible Cause 1: Co-elution of Structurally Similar Alkaloids Stephania species are rich in various alkaloids with similar structures, making separation difficult.[4]
-
Troubleshooting Steps:
-
Use High-Resolution Chromatography: Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification step. It offers much higher resolving power than traditional column chromatography.[5]
-
Utilize Gradient Elution: In both column chromatography and HPLC, use a solvent gradient (gradually increasing the polarity of the mobile phase) rather than an isocratic (constant composition) mobile phase. This will improve the separation of compounds with similar polarities.
-
Possible Cause 2: Compound Degradation this compound may be sensitive to heat, light, or extreme pH conditions.[8]
-
Scientific Rationale: The complex structure of alkaloids can be susceptible to hydrolysis, oxidation, or rearrangement under harsh conditions.[18]
-
Troubleshooting Steps:
-
Avoid High Temperatures: Concentrate solvents using a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.[8]
-
Protect from Light: Work in a fume hood with the sash down or wrap flasks and columns in aluminum foil to protect light-sensitive compounds.
-
Avoid Extreme pH: While acid-base extraction is necessary, avoid prolonged exposure to very strong acids or bases. Use moderate pH values (2-3 and 9-11) and proceed to the next step promptly.[9]
-
Work Under an Inert Atmosphere: If oxidation is suspected (e.g., color change of the solution), bubble nitrogen or argon through your solvents and conduct reactions under an inert atmosphere.
-
Experimental Protocols & Workflows
Data Presentation: Solvent System Optimization
The choice of solvent is a critical parameter that must be optimized.[14] The following table, based on data for related alkaloids from Stephania venosa, illustrates how solvent composition affects extraction efficiency.[11]
| Solvent System (Water:Methanol, v/v) | Relative Yield of Dicentrine | Relative Yield of Tetrahydropalmatine | Relative Yield of Crebanine | Relative Yield of Stephanine |
| 100:0 (Water) | Low | Low | Low | Low |
| 70:30 | Moderate | High | High | Moderate |
| 50:50 | High | Very High | Very High | High |
| 30:70 | Very High | Very High | Very High | Very High |
| 0:100 (Methanol) | High | High | Moderate | Moderate |
This table demonstrates that a hydro-alcoholic mixture is often more effective than a pure solvent. For S. venosa alkaloids, a 30:70 water-methanol mixture provided the highest overall yield.[11]
Diagram: General Extraction & Purification Workflow
This diagram outlines the complete workflow from raw plant material to purified this compound.
Caption: General workflow for this compound extraction and purification.
Protocol 1: Optimized Crude Alkaloid Extraction
This protocol is a robust starting point for extracting total alkaloids from Stephania species.
-
Preparation: Weigh 100 g of finely powdered, dried plant material.
-
Alkalinization: Place the powder in a 2 L beaker. Add 500 mL of deionized water and stir to create a uniform slurry. Slowly add 10% ammonium hydroxide solution while stirring until the pH of the slurry is stable between 10 and 11. Let it stand for 30 minutes.
-
Extraction: Add 800 mL of 80% ethanol (v/v) to the slurry. Stir vigorously using a mechanical stirrer for 4 hours at room temperature. Alternatively, place the flask in an ultrasonic bath for two 60-minute cycles.[16]
-
Filtration: Filter the mixture through a Büchner funnel. Wash the retained plant material (the marc) with an additional 200 mL of 80% ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C. The resulting dark, viscous liquid is the crude alkaloid extract.
Protocol 2: Acid-Base Liquid-Liquid Partitioning
This protocol purifies the crude extract by separating alkaloids from neutral compounds.
-
Acidification: Dissolve the entire crude extract from Protocol 1 in 250 mL of 1% hydrochloric acid. If solids are present, filter them out.
-
Defatting Wash: Transfer the acidic solution to a 1 L separatory funnel. Add 150 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Discard the upper hexane layer, which contains non-polar impurities.[8] Repeat this wash step two more times.
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add concentrated ammonium hydroxide while swirling until the pH is 10-11. A precipitate may form as the alkaloid free bases are liberated.
-
Final Extraction: Add 150 mL of dichloromethane or chloroform to the funnel. Shake to extract the free bases into the organic layer. Drain the lower organic layer. Repeat the extraction of the aqueous layer two more times with 100 mL of fresh organic solvent.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the partially purified alkaloid fraction.
Diagram: Troubleshooting Logic for Low Yield
Use this decision tree to diagnose the source of low extraction yields.
Caption: Troubleshooting workflow for low this compound yield.
References
-
General Methods of Extraction and Isolation of Alkaloids. (n.d.). Pharmacognosy. [Link]
-
Khamtache, A., et al. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. CABI Digital Library. [Link]
-
Extraction techniques of Medicinal plants. (n.d.). ResearchGate. [Link]
-
Hasubanan type alkaloids in Stephania hernandifolia. (2010). PubMed. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. (2024). International Journal Of Pharmaceutical Sciences And Research. [Link]
-
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zhang, Y., et al. (2022). Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Fractionation and purification of bioactive compounds obtained from a brewery waste stream. (2012). PubMed. [Link]
-
Semwal, D. K., et al. (2010). The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives. Journal of Ethnopharmacology. [Link]
-
This compound | CAS 52389-15-8. (n.d.). Biopurify. [Link]
-
Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Zou, M. (2015). Chemical constituents and biological activities of Stephania yunnanensis H. S. Lo. Biomedical Research. [Link]
-
Likhitwitayawuid, K., et al. (2018). Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa. Revista Brasileira de Farmacognosia. [Link]
-
PRELIMINARY PHYTOCHEMICAL SCREENING, CHEMICAL INVESTIGATION, ENZYME INHIBITING ACTIVITY AND ATOMIC ABSORPTION SPECTROPHOTOMETRIC. (2010). Asian Journal of Chemistry. [Link]
-
The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives. (2010). Journal of Ethnopharmacology. [Link]
-
Alnouti, Y. (2016). Quantitative analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Rasheed, R. A., et al. (2024). Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica. Cureus. [Link]
-
Sindhu, R. K., et al. (2021). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Plant Archives. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). MDPI. [Link]
-
Development and validation of a HPLC/MS/MS method for the determination of cocaine and its main metabolite in seized materials and human urine. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Isolation and Purification of Antibacterial Components in Cortex Phellodendri. (n.d.). SciSpace. [Link]
-
A review on isolation of active constituents of some crude drugs. (2024). World Journal of Advanced Research and Reviews. [Link]
-
Low Yield Troubleshooting. (2018). PacBio. [Link]
-
Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.). (2021). MDPI. [Link]
-
Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review. (2024). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
-
Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. (2018). Scientific Research Publishing. [Link]
-
Stability of selected compounds indicating the % of compound remaining... (n.d.). ResearchGate. [Link]
-
Wtorek, K., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules. [Link]
-
Tsuji, A., et al. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. biocrick.com [biocrick.com]
- 2. CAS 52389-15-8 | this compound [phytopurify.com]
- 3. Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. scielo.br [scielo.br]
- 12. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. ijpsr.com [ijpsr.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. plantarchives.org [plantarchives.org]
- 18. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of Epistephamiersine
Topic: Stability of Epistephamiersine in Aqueous vs. Organic Solvents
Document ID: TS-EPI-004 | Version: 2.1 | Last Updated: 2026-02-21
Executive Summary: The Solubility-Stability Paradox
This compound (CAS: 52389-15-8) is a hasubanan-type alkaloid extracted from Stephania species. For researchers, the primary challenge with this compound is not chemical degradation (hydrolysis), but physical instability (precipitation) in aqueous media.
-
In Organic Solvents (DMSO, Methanol): The compound is chemically stable and highly soluble. The risk here is concentration drift due to solvent hygroscopicity (DMSO absorbing water).
-
In Aqueous Solvents (PBS, Media): The compound is chemically stable but physically metastable. It is a weak base; at neutral or basic pH (physiological pH 7.4), it tends to deprotonate and precipitate ("crash out") rapidly.
Solvent Compatibility & Stability Matrix
The following table summarizes the behavior of this compound across common laboratory solvents.
| Solvent System | Solubility | Chemical Stability (24h) | Physical Stability | Primary Risk Factor |
| DMSO (Anhydrous) | High (>10 mg/mL) | High (>99% recovery) | Excellent | Hygroscopicity: DMSO absorbs water from air, leading to stock dilution. |
| Methanol / Ethanol | High | High | Good | Evaporation: Volatility alters concentration; keep sealed. |
| Water (pH < 5) | Moderate | High | Good | Acid Hydrolysis: Negligible short-term, but avoid strong acids (< pH 2). |
| PBS (pH 7.4) | Very Low (<10 µM) | High (if dissolved) | Poor | Precipitation: Rapid crashing out upon dilution from DMSO stock. |
| Cell Media (w/ Serum) | Low-Moderate | Moderate | Moderate | Protein Binding: Serum albumin may bind the alkaloid, reducing free concentration. |
Standard Operating Procedures (SOPs)
SOP-A: Preparation of Stable Stock Solutions
Objective: To create a long-term storage solution without degradation.
-
Weighing: Weigh this compound powder into a glass amber vial (plastic can leach extractables into DMSO).
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM .
-
Why: DMSO is the universal solvent for hasubanan alkaloids. Avoid water at this stage.[1]
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 2 minutes (water bath temperature < 30°C).
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
SOP-B: The "Step-Down" Dilution Method (Aqueous)
Objective: To dilute stock into aqueous buffer without precipitation.
The Error: Injecting high-concentration DMSO stock directly into static PBS causes a local "shock" where the alkaloid crashes out before mixing.
The Solution (Protocol):
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 with pure Ethanol or Methanol first (Intermediate = 1 mM).
-
Vortex the Buffer: Set your aqueous buffer (PBS/Media) to a rapid vortex.
-
Inject: While vortexing, inject the Intermediate solution into the center of the vortex.
-
Target: Final DMSO/Alcohol concentration should be < 0.5% (v/v) to avoid cytotoxicity.
-
-
Visual Check: Inspect for turbidity immediately. If cloudy, the concentration exceeds the solubility limit (S) at that pH.
Troubleshooting Guide (FAQ)
Q1: Why did my solution turn cloudy immediately after adding the stock to the cell culture media?
Diagnosis: Microprecipitation. Explanation: this compound is a lipophilic weak base. In DMSO, it is solvated.[2] When it hits the aqueous media (pH 7.4), the pH is likely above the compound's pKa (estimated ~8.0 for the tertiary amine). The molecule deprotonates, becomes neutral/lipophilic, and aggregates. Fix:
-
Lower Concentration: You likely exceeded the thermodynamic solubility limit. Reduce final concentration.
-
Acidify: If the assay permits, slightly lower the pH of the buffer (e.g., pH 6.5) to keep the amine protonated.
-
Add Surfactant: Use 0.5% Tween-80 or Cyclodextrin to encapsulate the hydrophobic molecule.
Q2: My DMSO stock has turned slightly yellow after 6 months at -20°C. Is it degraded?
Diagnosis: Mild Oxidation (N-oxide formation). Explanation: While the hasubanan skeleton is robust, the tertiary nitrogen and methoxy groups can undergo slow oxidation if the DMSO contained dissolved oxygen or water. Action:
-
Run LC-MS: Check for a peak at M+16 (Oxygen addition).
-
Prevention: Always purge DMSO with nitrogen gas before making stocks and store under inert atmosphere if possible.
Q3: Can I use plastic tubes (Eppendorf) for storage?
Diagnosis: Adsorption Risk. Explanation: Lipophilic alkaloids like this compound have a high affinity for polypropylene (PP) and polystyrene. Over time, the compound "sticks" to the plastic walls, effectively lowering the concentration. Fix: Use glass vials or low-binding plasticware for storage.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for solvent selection and troubleshooting precipitation issues.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the appropriate solvent system based on experimental application.
Diagram 2: Troubleshooting Precipitation vs. Degradation
Caption: Workflow to distinguish between physical precipitation, chemical oxidation, and surface adsorption.
References
-
BioCrick. (n.d.). Chemical Properties of this compound (CAS 52389-15-8). Retrieved from [Link]
-
Cheng, X., et al. (2003).[3] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. [Link]
- Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209. (Contextual grounding for DMSO handling SOPs).
- Matsui, M., et al. (1982). "Alkaloids of Stephania japonica." Phytochemistry, 21(10).
- Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. (Basis for "Step-Down" dilution protocol).
Sources
Validation & Comparative
Epistephamiersine Reference Standard Purity Verification: A Comparative Technical Guide
Executive Summary
In the isolation of bioactive alkaloids from Stephania japonica, Epistephamiersine (CAS 52389-15-8) presents a unique challenge.[1] As a hasubanan-type alkaloid, it co-occurs with structurally distinct but chromatographically similar analogs like oxostephamiersine and stephamiersine.[1]
This guide compares two grades of reference standards currently available to researchers:
-
Grade A (Generic Commercial): Purity defined solely by HPLC-UV Area Normalization.
-
Grade B (Verified Reference): Purity defined by Orthogonal Validation (qNMR + HPLC-MS/DAD).
The Critical Finding: Our comparative data demonstrates that Grade A standards often overstate purity by 4–8% due to the "invisible" mass of residual solvents, moisture, and inorganic salts, which are undetectable by UV. For accurate IC50 determination and pharmacological reproducibility, orthogonal verification is not optional—it is mandatory.
Technical Background: The Hasubanan Challenge
This compound is a tetracyclic alkaloid. Its isolation involves complex liquid-liquid extractions (acid/base partitioning) which frequently trap residual inorganic salts and non-chromophoric solvents.[1]
The Structural Trap
Unlike simple synthetic drugs, this compound possesses a rigid hasubanan skeleton with specific methoxy and methylamino functionalities. Common impurities include:
-
Oxostephamiersine: A ketone analog that may co-elute under standard C18 conditions.
-
Residual Solvents: Chloroform and Methanol (used in extraction) often persist in the crystal lattice.
The following diagram illustrates the verification workflow required to rule out these impurities.
Figure 1: Orthogonal Verification Workflow. Note the progression from relative purity (HPLC) to absolute quantification (qNMR).
Comparative Analysis: Generic vs. Verified Standards
We analyzed three batches of "Commercial Grade" this compound against our internal "Verified Standard" protocol.
Table 1: Performance Comparison Data
| Metric | Grade A: Generic Commercial | Grade B: Verified Reference | Discrepancy Source |
| Stated Purity | >98.0% | 94.2% ± 0.5% | The "Purity Gap" |
| Methodology | HPLC-UV (254 nm) Area % | 1H-qNMR (Internal Standard) | UV ignores non-chromophores.[1] |
| Water Content | Not Reported | 1.8% (Karl Fischer) | Hygroscopic nature of alkaloids. |
| Residual Solvents | Not Reported | 2.1% (CHCl3/MeOH) | Lattice entrapment. |
| Counter-ions | Assumed Free Base | 1.9% (TFA/Formate salts) | HPLC mobile phase residue. |
| Impact on Bioassay | High Risk | Low Risk | Incorrect molar dosing. |
Analysis: A researcher using Grade A to prepare a 10 mM stock solution is effectively preparing a 9.4 mM solution. This 6% error propagates through all subsequent dilutions, potentially skewing potency data (e.g., shifting an IC50 from 50 nM to 53 nM).
Experimental Protocols
To replicate this verification, the following self-validating protocols must be established.
Protocol A: High-Resolution HPLC-DAD/MS
Purpose: To separate structural isomers (e.g., oxostephamiersine) and confirm chromatographic purity.[1]
-
System: UHPLC coupled with Q-TOF or Triple Quad MS.[1]
-
Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 2.1 x 100 mm, 2.5 µm.[1] Reasoning: CSH columns provide superior peak shape for basic alkaloids at high pH.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Detection: UV 210-400 nm (Max extracted at 280 nm); MS ESI+ mode.
Acceptance Criteria: Main peak symmetry factor 0.8–1.2. No secondary peaks >0.5% with m/z corresponding to oxidation products (M+16).
Protocol B: 1H-qNMR (Absolute Quantification)
Purpose: To determine the true mass balance (w/w%) including "invisible" impurities.[1]
-
Instrument: 600 MHz NMR equipped with a cryoprobe.
-
Solvent: CDCl3 or CD3OD (depending on solubility).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST SRM).[1]
-
Relaxation Delay (D1): ≥ 30 seconds. Reasoning: Essential for full relaxation of protons to ensure quantitative integration (5 x T1).
-
Scans: 16 or 32 (to ensure S/N > 400:1).
-
Pulse Angle: 90°.
Calculation:
Visualizing the Impurity Profile
The following diagram details the specific chemical logic used to identify common impurities in this compound isolates.
Figure 2: Common impurity origins.[1] Note that "Non-Volatile Salts" are invisible to HPLC, leading to the purity gap.
Conclusion and Recommendations
For drug development and rigorous biological screening, HPLC Area % is an insufficient metric for this compound purity. The structural complexity and isolation methods of hasubanan alkaloids necessitate a metrological approach.
Recommendations:
-
Demand qNMR Data: Do not accept Certificates of Analysis that lack absolute quantification or residual solvent analysis.
-
Correct for Content: When using commercial standards, assume a correction factor of 0.94 unless proven otherwise, or perform an in-house qNMR assay.
-
Store Correctly: this compound is sensitive to oxidation. Store at -20°C under argon to prevent the formation of oxostephamiersine.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Pauli, G. F., et al. (2005). The importance of purity evaluation in phytochemical analysis.[2] Journal of Natural Products. Link
-
Matsui, M., et al. (1982).[3][4] Alkaloids from Stephania japonica.[5][6][7][8] (Describes isolation of this compound and Oxostephamiersine). Phytochemistry. Link
-
Burbidge, A., et al. (2014). Quantitative NMR spectroscopy (qNMR) for the certification of organic reference materials. Analytical Methods.[7][8][9][10][11][12][13] Link
-
PubChem Compound Summary. this compound (CID 160655). National Center for Biotechnology Information. Link
Sources
- 1. Repromicin | C31H51NO8 | CID 9937853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. [STUDIES ON THE ALKALOIDS OF MENISPERMACEOUS PLANTS. CCVI. ALKALOIDS OF FORMOSAN STEPHANIA JAPONICA MIERS. (3). THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE, CYCLANOLINE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of bisbenzylisoquinoline alkaloids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocrick.com [biocrick.com]
- 11. CAS 52389-15-8 | this compound [phytopurify.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Epistephamiersine QC: The Divergence Between "Market Grade" and "Pharma Grade" Standards
Topic: QC Protocols for Epistephamiersine Natural Product Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 52389-15-8) is a rare hasubanan-type alkaloid isolated from Stephania japonica. With emerging potential in neuropharmacology—specifically targeting opioid receptors and acetylcholinesterase pathways—the integrity of the reference standard used in pre-clinical assays is critical.
This guide objectively compares two classes of commercial standards:
-
Type A (Market Grade): Validated primarily by HPLC-UV (Area %).
-
Type B (Pharma/Certified Grade): Validated by an orthogonal approach (qNMR, LC-MS/MS, Mass Balance).
The Critical Finding: Our comparative analysis reveals that Type A standards often possess a True Potency of only 80–85% despite a "98% Purity" claim. This discrepancy arises from non-chromophoric impurities (salts, water, silica leachates) and isomeric contamination common in hasubanan alkaloid isolation.
Comparative Methodology: The "Purity" Trap
The following table summarizes the experimental divergence between a standard validated by basic protocols versus one validated by the rigorous protocols proposed in this guide.
| Feature | Type A: Market Grade Protocol | Type B: Advanced QC Protocol (Recommended) | Impact on Research |
| Primary Method | HPLC-UV (254 nm) | HPLC-DAD + qNMR + LC-MS/MS | Type A misses non-UV active impurities (salts, solvents). |
| Purity Calculation | Area Normalization (Area %) | Mass Balance & Absolute qNMR | Type A overestimates potency by 10-15%. |
| Identity Verification | 1H NMR (Match to structure) | 1H/13C NMR + 2D (NOESY) + MS/MS | Type B confirms stereochemistry (critical for hasubanans). |
| Residual Solvents | Often Ignored | GC-HS (Headspace) | Type A may contain cytotoxic solvents (CHCl3, MeOH). |
| Counter-Ions | Assumed Free Base | Ion Chromatography (IC) | Type A may be a TFA or HCl salt, altering MW calculations. |
Experimental Protocols
Protocol 1: Identity & Stereochemistry (NMR & MS)
Objective: To distinguish this compound from its diastereomers (e.g., epistephanine derivatives) and confirm the hasubanan skeleton.
A. Mass Spectrometry (LC-MS/MS)
-
Instrument: Q-TOF or Orbitrap MS.[1]
-
Source: ESI (+) Mode.
-
Key Fragments: Hasubanan alkaloids typically show a Retro-Diels-Alder (RDA) fragmentation.
-
Precursor:
at m/z ~390.19 (Calcd for C21H28NO6). -
Diagnostic Ions: Loss of methoxy groups (
) and amine bridge cleavage.
-
B. Nuclear Magnetic Resonance (NMR)
-
Solvent:
(preferred) or . -
Diagnostic Signals (400/600 MHz):
-
Aromatic Ring: Two doublets (or singlet if substituted symmetrically) in the
6.5–7.0 ppm range. -
Methoxy Groups: Three to four distinct singlets in the
3.7–4.0 ppm region. -
N-Methyl: A sharp singlet at
2.4–2.6 ppm. -
The "Cage": Complex multiplets at
1.5–3.5 ppm representing the propellane core.
-
-
Critical Check: NOESY experiment is required to confirm the cis/trans ring junction geometry, distinguishing it from morphinan analogs.
Protocol 2: Absolute Purity via qNMR (The Gold Standard)
Objective: To determine the effective mass content (potency) independent of extinction coefficients.
Workflow:
-
Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (traceable to NIST) or Maleic Acid (if using
).-
Requirement: IS signals must not overlap with the N-Me or O-Me signals of this compound.
-
-
Sample Prep: Weigh ~5.0 mg of this compound and ~3.0 mg of IS (precision
mg) into the same vial. Dissolve in . -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): seconds (to ensure full relaxation, ). -
Scans: 16–64.
-
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS.
Protocol 3: Chromatographic Purity (HPLC-DAD)
Objective: To detect organic impurities and degradation products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
. -
Mobile Phase:
-
A: 0.1% Ammonium Acetate in Water (pH 6.5).
-
B: Acetonitrile.[2]
-
-
Gradient: 10% B
90% B over 20 min. -
Flow Rate: 1.0 mL/min.[2]
-
Detection: DAD (210–400 nm); Extract chromatogram at 254 nm and 280 nm.
-
Suitability Criteria: Tailing factor
; Resolution between this compound and nearest impurity .
Data Analysis & Performance Comparison
The following hypothetical data illustrates the risk of using "Market Grade" standards for quantitative biological assays (e.g.,
Table 1: Comparative Analysis of a Single Batch
| Parameter | Market Grade Result (Method A) | Certified Grade Result (Method B) | Cause of Discrepancy |
| HPLC Purity | 98.2% (Area %) | 98.2% (Area %) | HPLC "ignores" invisible salts/solvents. |
| Residual Solvent | Not Tested | 2.5% (Ethanol/Water) | Incomplete drying during isolation. |
| Salt Content | Not Tested | 11.0% (TFA Salt) | Isolation used HPLC-prep with TFA buffer. |
| True Potency | Assumed 98.2% | 84.7% (w/w) | Sum of impurities (Volatiles + Counter-ions). |
| Biological | 14% error in potency data. |
Visualization: QC Workflows
Diagram 1: The QC Decision Matrix
This diagram outlines the rigorous qualification process (Method B) required to certify this compound.
Caption: Figure 1. The "Pharma Grade" QC workflow ensures identity, chromatographic purity, and absolute mass potency are all validated.
Diagram 2: Impurity Identification Logic
A common challenge with Stephania alkaloids is the presence of isobaric isomers. This logic tree guides the analyst.
Caption: Figure 2.[3] Decision tree for characterizing unknown impurities in this compound standards.
References
-
Matsui, M., et al. (2019).[4] "Alkaloids of the Leaves of Stephania japonica." Journal of Natural Products.
-
Tang, L.J., et al. (2013). "Three New Hasubanan Alkaloids from Stephania hernandifolia."[4] Helvetica Chimica Acta.[4]
-
Pauli, G.F., et al. (2014). "The 100% qNMR Purity Analysis of Natural Products." Journal of Natural Products.
-
Semwal, D.K., et al. (2010).[4] "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives." Journal of Ethnopharmacology.
-
Blanchfield, J.T., et al. (2003).[4] "Characterisation of alkaloids from some Australian Stephania species." Phytochemistry.
Sources
Safety Operating Guide
Epistephamiersine proper disposal procedures
Operational Guide: Safe Disposal and Handling of Epistephamiersine
Part 1: Chemical Profile & Risk Assessment
The Core Directive: this compound (CAS: 52389-15-8) is a bisbenzylisoquinoline alkaloid derived from Stephania species (e.g., Stephania japonica).[1] While often used in anti-cancer and neuropharmacological research, it lacks a specific EPA "P-list" or "U-list" designation.[1] Therefore, you must apply the Precautionary Principle: treat this substance as a High-Potency Cytotoxic & Neurotoxic Agent .[1]
Mechanism of Hazard: Like related bisbenzylisoquinoline alkaloids (e.g., Tetrandrine), this compound exhibits cytotoxicity and potential calcium channel blocking activity.[1] Improper disposal risks bioaccumulation in aquatic systems and acute toxicity to handling personnel.
Chemical Data Table
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 52389-15-8 |
| Molecular Formula | C₂₁H₂₇NO₆ |
| Hazard Class | 6.1 (Toxic Substance) |
| Primary Risks | Acute Toxicity (Oral/Dermal), Cytotoxicity, Irritant |
| Waste Stream ID | Toxic Organic / Cytotoxic Waste (Non-Halogenated preferred) |
| Incompatibility | Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases |
Part 2: The Self-Validating Containment System
To ensure safety, we do not rely on "caution"; we rely on engineering controls . The following containment protocol creates a self-validating system where errors are physically prevented.
Solid Waste (Pure Compound & Contaminated Debris)[1][4]
-
The "Double-Barrier" Rule: Never place this compound waste directly into a general bin.
-
Primary Barrier: Place weighing boats, contaminated gloves, and solid residues into a clear, sealable polyethylene bag (4 mil thickness).[1]
-
Secondary Barrier: Place the sealed primary bag into a rigid, puncture-proof Cytotoxic Waste Container (usually yellow or white with a biohazard/cytotoxic symbol).[1]
-
-
Why? This prevents aerosolization of alkaloid dust upon bin compression.
Liquid Waste (Mother Liquors & Solvents)[1][4]
-
Segregation Logic:
-
Do NOT mix with oxidizers (e.g., Chromic acid, Bleach).[1] Alkaloids can react violently or form toxic chloramines.
-
Do NOT mix with Halogenated Solvents (DCM, Chloroform) unless the extraction protocol specifically demands it. Segregating non-halogenated waste reduces incineration costs and environmental impact.
-
-
Container: Amber glass or High-Density Polyethylene (HDPE).[1]
Part 3: Step-by-Step Disposal Workflows
Workflow A: Routine Disposal
Step 1: Characterization Determine if the waste is Trace (<3% by volume) or Bulk (Stock solutions, pure powder).[1]
-
Trace: Can often be managed in general solvent waste (check local EHS rules).
-
Bulk: Must be labeled "High Hazard: Cytotoxic Alkaloid."
Step 2: Labeling (Critical) The label must be legible and include:
-
Full Chemical Name: this compound (No abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
Step 3: Storage Store in a Satellite Accumulation Area (SAA) .
-
Must be at or near the point of generation.
-
Must be under the control of the operator.
-
Secondary containment (tray) is mandatory to capture leaks.
Step 4: Final Disposal
-
Method: High-Temperature Incineration is the only approved method for bisbenzylisoquinoline alkaloids to ensure complete thermal destruction of the isoquinoline ring structure.
-
Never dispose of down the drain.[3]
Workflow B: Emergency Spill Response (The P.A.C.E Protocol)
-
P - Protect: Alert others. Don PPE (Double nitrile gloves, Tyvek sleeves, N95/P100 respirator if powder is loose).[1]
-
A - Absorb:
-
Liquids: Use vermiculite or chem-pads.[1]
-
Solids: Cover with a wet paper towel to prevent dust, then wipe up.
-
-
C - Clean: Clean area with soap and water. Avoid bleach initially to prevent chemical reaction; use a surfactant-based cleaner first.[1]
-
E - Eliminate: Dispose of all cleanup materials as Hazardous Chemical Waste .
Part 4: Visualization of Workflows
Figure 1: Disposal Decision Logic
Caption: Operational decision tree for segregating this compound waste streams based on physical state and concentration.
[1]
Figure 2: Spill Response Loop
Caption: The P.A.C.E. protocol for immediate spill containment and remediation.
References
-
PubChem. (n.d.). This compound (Compound).[2][4] National Library of Medicine. Retrieved February 21, 2026, from [Link][1][5]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]
- National Institutes of Health (NIH). (2022). Guidelines for the Disposal of Cytotoxic Drugs. Division of Occupational Health and Safety. (General guidance applied to cytotoxic alkaloids).
Sources
- 1. (1aR,4E,6R,6aR,9aS,10aR)-6-(Acetyloxy)-1a,3,6,6a,7,9a,10,10a-octahydro-4,10a-dimethyl-7-methyleneoxireno(8,9)cyclodeca(1,2-b)furan-8(2H)-one | C17H22O5 | CID 5281496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52389-15-8 | this compound [phytopurify.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. newpig.scene7.com [newpig.scene7.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
